N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide
Description
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a methoxy-methylpentanamide moiety
Properties
IUPAC Name |
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N3O2/c1-5-6(2)10(19-4)12(18)15-8-7(3)16-17-9(8)11(13)14/h6,10-11H,5H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULYSAPDLHDZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=C(NN=C1C(F)F)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide typically involves multiple steps. One common synthetic route starts with the reaction between methyl hydrazine and ethyl 4,4-difluoro-3-oxobutanoate to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride in dimethylformamide to yield a chlorinated product. Subsequent oxidation and chlorination steps lead to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group and other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.
Scientific Research Applications
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-carboxamides: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Difluoromethylated Compounds: Compounds with difluoromethyl groups often have enhanced stability and bioactivity.
Uniqueness
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
